Methyl 2-({[(4-chlorophenyl)methyl]sulfanyl}methyl)prop-2-enoate
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Overview
Description
Methyl 2-({[(4-chlorophenyl)methyl]sulfanyl}methyl)prop-2-enoate is an organic compound with a complex structure that includes a chlorophenyl group, a sulfanyl group, and a prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[(4-chlorophenyl)methyl]sulfanyl}methyl)prop-2-enoate typically involves the reaction of 4-chlorobenzyl chloride with sodium thiomethoxide to form the intermediate 4-chlorobenzyl methyl sulfide. This intermediate is then reacted with methyl acrylate in the presence of a base, such as sodium hydride, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[(4-chlorophenyl)methyl]sulfanyl}methyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the prop-2-enoate moiety can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Methyl 2-({[(4-chlorophenyl)methyl]sulfanyl}methyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-({[(4-chlorophenyl)methyl]sulfanyl}methyl)prop-2-enoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The chlorophenyl group may interact with hydrophobic pockets in enzymes or receptors, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-chlorophenyl)prop-2-enoate: Similar structure but lacks the sulfanyl group.
Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: Contains a methoxy group instead of a chlorophenyl group.
Methyl 2-[(4-chlorophenyl)(hydroxy)methyl]prop-2-enoate: Contains a hydroxy group instead of a sulfanyl group.
Uniqueness
Methyl 2-({[(4-chlorophenyl)methyl]sulfanyl}methyl)prop-2-enoate is unique due to the presence of both the chlorophenyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
93240-67-6 |
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Molecular Formula |
C12H13ClO2S |
Molecular Weight |
256.75 g/mol |
IUPAC Name |
methyl 2-[(4-chlorophenyl)methylsulfanylmethyl]prop-2-enoate |
InChI |
InChI=1S/C12H13ClO2S/c1-9(12(14)15-2)7-16-8-10-3-5-11(13)6-4-10/h3-6H,1,7-8H2,2H3 |
InChI Key |
JNUIEIOFHXTHIO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C)CSCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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